Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- is a chiral compound with the molecular formula C14H18O3 It is characterized by the presence of a cyclohexanone ring substituted with a 3,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- typically involves the reaction of cyclohexanone with 3,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve crystallization or distillation techniques to obtain the desired product in high purity.
Types of Reactions:
Oxidation: Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid and sulfuric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs with specific biological activities.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the 3,5-dimethoxyphenyl group can influence the compound’s binding affinity and selectivity towards these targets. The cyclohexanone ring may also play a role in the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
- Cyclohexanone,3-(3,4-dimethoxyphenyl)-,(3R)-
- Cyclohexanone,3-(3,5-dimethylphenyl)-,(3R)-
- Cyclohexanone,3-(3,5-dihydroxyphenyl)-,(3R)-
Comparison: Cyclohexanone,3-(3,5-dimethoxyphenyl)-,(3R)- is unique due to the presence of two methoxy groups on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacological profiles and synthetic utility. The methoxy groups can enhance the compound’s solubility and influence its interaction with biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(3R)-3-(3,5-dimethoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H18O3/c1-16-13-7-11(8-14(9-13)17-2)10-4-3-5-12(15)6-10/h7-10H,3-6H2,1-2H3/t10-/m1/s1 |
InChI Key |
PSWBBJWRILZXAR-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]2CCCC(=O)C2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCCC(=O)C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.